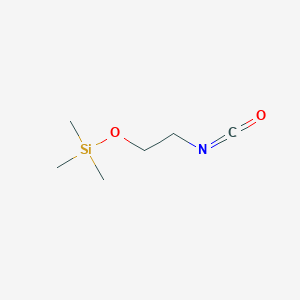
Silane, (2-isocyanatoethoxy)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (2-isocyanatoethoxy)trimethyl-: is an organosilicon compound with the chemical formula C6H13NO2Si. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties. The presence of both silane and isocyanate functional groups makes it particularly useful in the synthesis of polymers and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (2-isocyanatoethoxy)trimethyl- typically involves the reaction of trimethylsilyl chloride with 2-isocyanatoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-50°C and a solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of Silane, (2-isocyanatoethoxy)trimethyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Silane, (2-isocyanatoethoxy)trimethyl- undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and carbon dioxide.
Polymerization: It can polymerize with other silanes or isocyanates to form complex polymeric structures.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, typically under acidic or basic conditions.
Polymerization: Catalysts such as tin or titanium compounds are used to initiate the polymerization process.
Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate temperatures.
Major Products:
Hydrolysis: Silanols and carbon dioxide.
Polymerization: Polymeric silanes or polyurethanes.
Substitution: Urea derivatives, carbamates, and other substituted products.
Wissenschaftliche Forschungsanwendungen
Silane, (2-isocyanatoethoxy)trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Utilized in drug delivery systems and the development of medical implants.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent bonding properties
Wirkmechanismus
The mechanism of action of Silane, (2-isocyanatoethoxy)trimethyl- involves the reactivity of its functional groups:
Vergleich Mit ähnlichen Verbindungen
Trimethoxysilane: Another organosilicon compound used in similar applications but lacks the isocyanate functionality.
Vinyltrimethoxysilane: Contains a vinyl group instead of an isocyanate group, used in the production of silicone resins.
Phenyltrimethoxysilane: Contains a phenyl group, used for surface modification and as a coupling agent.
Uniqueness: Silane, (2-isocyanatoethoxy)trimethyl- is unique due to the presence of both silane and isocyanate groups, allowing it to participate in a broader range of chemical reactions and applications compared to its counterparts .
Eigenschaften
CAS-Nummer |
22053-22-1 |
|---|---|
Molekularformel |
C6H13NO2Si |
Molekulargewicht |
159.26 g/mol |
IUPAC-Name |
2-isocyanatoethoxy(trimethyl)silane |
InChI |
InChI=1S/C6H13NO2Si/c1-10(2,3)9-5-4-7-6-8/h4-5H2,1-3H3 |
InChI-Schlüssel |
RQMWTTLUOXUKQW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


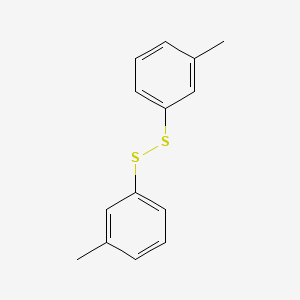
![[4-(Methanesulfonyl)butoxy]benzene](/img/structure/B14703047.png)
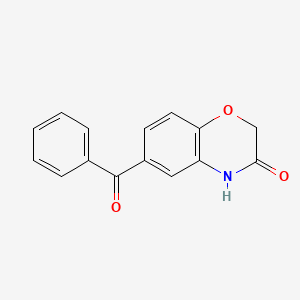
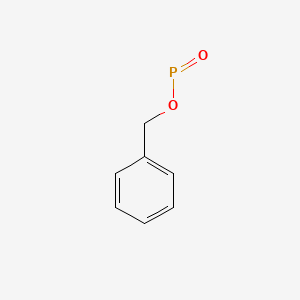


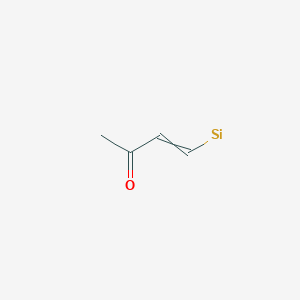




![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)

![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)
